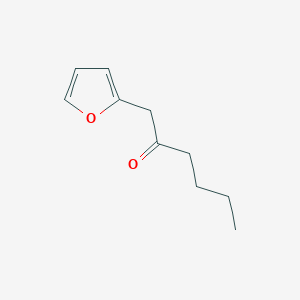

1-(Furan-2-yl)hexan-2-one

Overview

Description

Synthesis Analysis

The synthesis of furan-2-yl-substituted conjugated enones, such as 4-(furan-2-yl)but-3-en-2-ones and 1-aryl-3-(furan-2-yl)prop-2-en-1-ones, has been reported . These compounds have been synthesized from furfural, 5-hydroxymethylfurfural, and its derivatives by aldol condensation .Molecular Structure Analysis

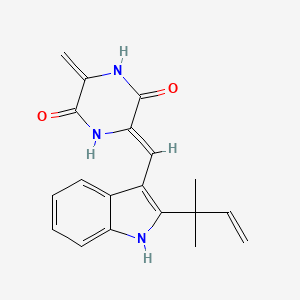

The molecular formula of 1-(Furan-2-yl)hexan-2-one is C10H14O2 . It has an average mass of 166.217 Da and a mono-isotopic mass of 166.099380 Da .Chemical Reactions Analysis

Furanic conjugated enones, such as this compound, can react with arenes under the action of triflic acid or AlCl3 to afford the corresponding products of hydroarylation of the furan side chain carbon–carbon double bond .Physical and Chemical Properties Analysis

This compound has a density of 1.0±0.1 g/cm3, a boiling point of 243.5±13.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It has a flash point of 107.2±0.0 °C and an index of refraction of 1.467 .Scientific Research Applications

Photochromic and Fluorescent Properties

Bisfurylethene derivatives, including compounds with furan units, have been synthesized and analyzed for their photochromic performances. These compounds exhibit significant photochromic properties, with some showing fluorescence upon irradiation with UV light. Such materials have potential applications in optical storage media, photo-switching devices, and fluorescence microscopy (Yamaguchi & Irie, 2006).

Synthesis of Hexa(furan-2-yl)benzenes

A novel synthesis approach for hexa(furan-2-yl)benzene derivatives has been developed. These compounds, along with their π-extended derivatives, were synthesized via cyclotrimerization and Suzuki-Miyaura coupling, showcasing the versatility of furan-containing compounds in constructing complex molecular architectures (Mitsudo et al., 2013).

Adsorption Structure on Surfaces

The adsorption structure of furan on metal surfaces has been extensively studied to understand surface chemistry and catalysis. Investigations using techniques like NEXAFS and photoelectron diffraction provide insights into the orientation and bonding of furan molecules on surfaces, which is critical for applications in catalysis and sensor technology (Knight et al., 2008).

Two-Photon Photochromism

Diarylethene derivatives, including those with furan rings, have been studied for their photochromic behavior under both one-photon and two-photon excitation. The findings from these studies open up possibilities for the development of materials for high-density optical data storage and photo-switching applications that operate under low-intensity light, minimizing potential damage to the materials (Corredor et al., 2006).

Mechanism of Action

Target of Action

Furan derivatives, in general, have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .

Mode of Action

Furan-containing compounds are known to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Furan derivatives have been reported to influence a variety of biochemical pathways due to their broad spectrum of biological activity .

Pharmacokinetics

It’s worth noting that the compound is a liquid , which may influence its absorption and distribution in the body.

Result of Action

Furan derivatives have been reported to exhibit a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .

Properties

IUPAC Name |

1-(furan-2-yl)hexan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-2-3-5-9(11)8-10-6-4-7-12-10/h4,6-7H,2-3,5,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFOXBBGPKWFOHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)CC1=CC=CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

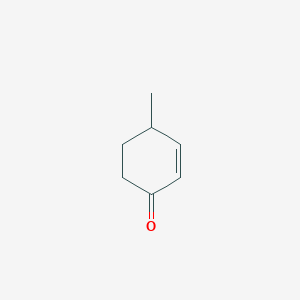

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

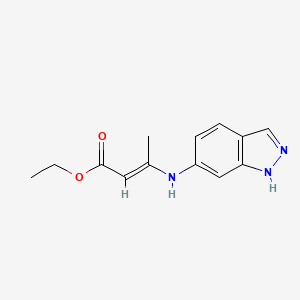

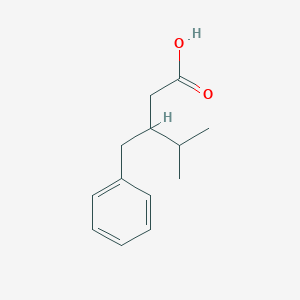

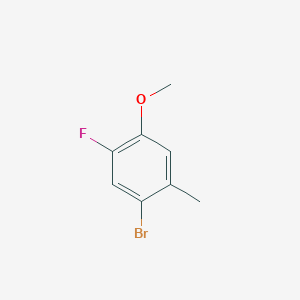

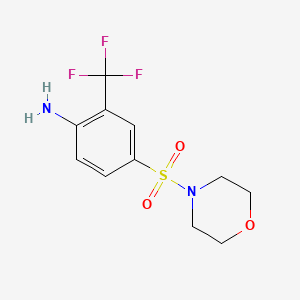

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[(3-chloropropanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3144306.png)

![2-[(2-Hydroxyethyl)amino]-2-phenylacetic acid](/img/structure/B3144314.png)

![4-[6-(4-Aminophenyl)-1,2,4,5-tetrazin-3-yl]aniline](/img/structure/B3144331.png)